NC(C=C1)=CC=C1CN(CC)CC.Cl
. The molecular weight is approximately 214.73 . KGIGWOSWNIHWMZ-UHFFFAOYSA-N
. N,N-diethyl-4-[(methylamino)methyl]aniline is an organic compound classified as an aromatic amine. Its chemical structure includes a diethylamino group and a methylaminomethyl substituent on a phenyl ring, which contributes to its unique properties and reactivity. This compound is often encountered in various scientific applications, particularly in organic synthesis and proteomics research.
This compound can be synthesized through several methods, and it is commercially available from various chemical suppliers. The hydrochloride salt form, N,N-diethyl-4-[(methylamino)methyl]aniline hydrochloride, is also widely used in laboratory settings for its enhanced solubility in aqueous solutions.
N,N-diethyl-4-[(methylamino)methyl]aniline belongs to the class of compounds known as amines, specifically tertiary amines due to the presence of three carbon-containing groups attached to the nitrogen atom. It is also categorized under aromatic compounds because of the phenyl ring in its structure.
The synthesis of N,N-diethyl-4-[(methylamino)methyl]aniline typically involves a multi-step process:
The reaction conditions are crucial for optimizing yield and purity. Typically, the process is conducted at elevated temperatures with careful monitoring of pH levels and reaction times to facilitate the desired transformations without side reactions. Catalysts may be employed to enhance reaction rates.
The molecular formula for N,N-diethyl-4-[(methylamino)methyl]aniline is , with a molecular weight of 192.3 g/mol. The compound features:
Property | Value |
---|---|
Molecular Formula | C12H20N2 |
Molecular Weight | 192.3 g/mol |
IUPAC Name | N,N-diethyl-4-(methylaminomethyl)aniline |
InChI Key | XXNBLDFQWLXBKI-UHFFFAOYSA-N |
N,N-diethyl-4-[(methylamino)methyl]aniline participates in various chemical reactions:
These reactions demonstrate the versatility of N,N-diethyl-4-[(methylamino)methyl]aniline in synthetic organic chemistry.
The mechanism of action for N,N-diethyl-4-[(methylamino)methyl]aniline primarily involves its interaction with biological molecules such as proteins and enzymes. Upon binding, it can modulate their activity, influencing various biochemical pathways. The specific targets and pathways depend on the context of its application, particularly in proteomics where it serves as a probe for studying protein interactions.
N,N-diethyl-4-[(methylamino)methyl]aniline is typically a colorless to pale yellow liquid or solid depending on its form (free base or hydrochloride). It has moderate solubility in water due to the presence of amino groups.
The compound exhibits typical properties associated with amines, including basicity and nucleophilicity due to the lone pair on the nitrogen atoms. Its reactivity profile allows it to engage in various organic transformations, making it valuable in synthetic applications.
N,N-diethyl-4-[(methylamino)methyl]aniline has several important applications:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3